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Compound of Interest

Compound Name: Calcium;indium

Cat. No.: B15489153

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of the
intermetallic compound Calcium Indide (Calnz). The document details its crystallographic
parameters, experimental methodologies for its characterization, and its known properties,
presenting the data in a clear and accessible format for researchers and professionals in
materials science and related fields.

Introduction to Cain:

The intermetallic compound Caln: is a crystalline solid that has garnered interest for its well-
defined structure and potential applications. Understanding its crystal structure is fundamental
to elucidating its physical and chemical properties, which can inform the design of new

materials.

Crystallographic Data

The crystal structure of Calnz has been determined through experimental techniques, primarily
X-ray diffraction. The compound crystallizes in a hexagonal system, which is characterized by a
high degree of symmetry. The key crystallographic data are summarized in the tables below.

Table 1: Crystal System and Space Group
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Parameter Value
Crystal System Hexagonal
Space Group P63/mmc
Space Group Number 194
Pearson Symbol hP6

Table 2: Lattice Parameters

The lattice parameters define the size and shape of the unit cell. For a hexagonal system,

these are the lengths of the 'a’ and 'c' axes and the angles between them.

Parameter Value (A)
a 4.90

b 4,90

C 7.81

a 90°

B 90°

Y 120°

Unit Cell Volume 162.65 A3

Note: Lattice parameters can vary slightly depending on the experimental conditions and

measurement precision.

Table 3: Atomic Positions and Wyckoff Sites

The arrangement of atoms within the unit cell is described by their fractional coordinates and

Wyckoff positions, which denote sites of specific symmetry.
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Site
Wyckoff
Element X y z Occupancy
Symbol
Factor
Ca 2b 0 0 3/4 1
In 4f 1/3 2/3 0.950513 1

Experimental Protocols

The determination of the crystal structure of Calnz involves two primary experimental stages:
synthesis of the compound and its characterization by X-ray diffraction. While a specific
detailed protocol for Calnz is not readily available in the public domain, the following outlines
the general methodologies employed for the synthesis and characterization of similar
intermetallic compounds.

Synthesis of Caln:

Intermetallic compounds like Caln:z are typically synthesized through high-temperature
methods. Two common approaches are solid-state reaction and synthesis from a molten metal
flux.

Solid-State Reaction:

 Stoichiometric Mixing: High-purity calcium and indium in a 1:2 molar ratio are thoroughly
mixed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation.

o Pelletizing: The mixture is pressed into a pellet to ensure good contact between the reactant
particles.

e Annealing: The pellet is sealed in an inert container (e.g., a tantalum or niobium ampoule)
under vacuum or an inert atmosphere.

o Heating Profile: The ampoule is heated in a furnace to a high temperature, typically held for
an extended period to allow for diffusion and reaction, and then slowly cooled to room
temperature. The exact temperatures and duration depend on the phase diagram of the Ca-
In system.
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Molten Metal Flux Synthesis:

e Component Mixing: The constituent elements (Ca and In) are mixed with a third metallic
element that acts as a solvent (flux). The flux should have a relatively low melting point and
should not react to form stable compounds with the desired product.

e Heating and Soaking: The mixture is heated in a crucible (e.g., alumina) to a temperature
where the flux is molten and the reactants dissolve. The temperature is held to ensure
homogeneity.

e Slow Cooling: The mixture is then cooled slowly over a period of several hours to days. This
slow cooling allows for the crystallization of the desired Calnz phase from the flux.

o Crystal Isolation: Once cooled, the excess flux is removed, often by chemical etching with a
suitable solvent that dissolves the flux but not the Calnz crystals, or by physical means such
as centrifugation while the flux is still molten.

Crystal Structure Determination by X-ray Diffraction
(XRD)

X-ray diffraction is the definitive technique for determining the arrangement of atoms in a
crystalline solid.[1] Both single-crystal and powder XRD can be used.

Single-Crystal X-ray Diffraction:

o Crystal Selection: A small, high-quality single crystal of Caln: is selected and mounted on a
goniometer head.

» Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the
diffraction pattern is recorded on a detector as the crystal is rotated.

» Unit Cell Determination: The positions of the diffraction spots are used to determine the
dimensions and symmetry of the unit cell.

» Data Integration and Scaling: The intensities of the diffraction spots are measured and
corrected for various experimental factors.
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» Structure Solution and Refinement: The positions of the atoms within the unit cell are
determined from the diffraction intensities using computational methods. The structural
model is then refined to achieve the best fit with the experimental data.

Powder X-ray Diffraction:

o Sample Preparation: A polycrystalline sample of Calnz is finely ground to a powder to ensure
random orientation of the crystallites.

o Data Collection: The powder sample is exposed to a monochromatic X-ray beam, and the
intensity of the diffracted X-rays is measured as a function of the diffraction angle (26).

» Phase Identification: The resulting diffraction pattern, a plot of intensity versus 26, serves as
a fingerprint for the crystalline phase and can be compared to databases for identification.

o Rietveld Refinement: The entire powder diffraction pattern can be fitted using the Rietveld
method to refine the crystal structure parameters, including lattice parameters and atomic
positions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of an
intermetallic compound like Calnz.
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General workflow for crystal structure determination.
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Logical Relationship of Synthesis, Structure, and
Properties

The synthesis method directly influences the quality and form of the Calnz crystals, which in
turn dictates the precision of the structural determination. The determined crystal structure is
then fundamental to understanding and predicting the material's properties.
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Relationship between synthesis, structure, and properties of Calnz.

Conclusion

The intermetallic compound Calnz possesses a well-defined hexagonal crystal structure with
the space group P6s/mmc. Its synthesis is achievable through standard high-temperature solid-
state chemistry techniques, and its structure is readily characterized by X-ray diffraction. The
precise knowledge of its atomic arrangement provides a critical foundation for further research
into its physical and chemical properties and for the exploration of its potential applications in
various technological fields. This guide serves as a foundational resource for professionals

engaged in materials discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Crystal Structure of the Intermetallic Compound Calnz:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15489153#crystal-structure-of-cain2-intermetallic-
compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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